molecular formula C8H6Br3NO2 B13680925 Methyl 5-bromo-3-(dibromomethyl)picolinate

Methyl 5-bromo-3-(dibromomethyl)picolinate

Cat. No.: B13680925
M. Wt: 387.85 g/mol
InChI Key: VONJHBCAHIPMQI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(dibromomethyl)picolinate is a brominated pyridine derivative characterized by a picolinate ester backbone with bromine substituents at position 5 and a dibromomethyl group at position 3. The dibromomethyl substituent introduces significant steric and electronic effects, distinguishing it from simpler methyl or trifluoromethyl derivatives. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical or agrochemical synthesis, particularly in reactions requiring bromine-rich functionalization .

Properties

Molecular Formula

C8H6Br3NO2

Molecular Weight

387.85 g/mol

IUPAC Name

methyl 5-bromo-3-(dibromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6Br3NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3

InChI Key

VONJHBCAHIPMQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(dibromomethyl)picolinate typically involves the bromination of methyl 3-methylpicolinate. One common method includes the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) in tetrachloromethane at 90°C for 16 hours under an inert atmosphere . The reaction mixture is then filtered and concentrated, followed by purification through column chromatography to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(dibromomethyl)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.

Scientific Research Applications

Methyl 5-bromo-3-(dibromomethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(dibromomethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 5-bromo-3-(dibromomethyl)picolinate with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties
This compound N/A* C₈H₆Br₃NO₂ ~375.8 (calc.) Br (C5), CBr₂H (C3) High bromine content; potential reactivity in substitution/elimination reactions
Methyl 5-bromo-3-methylpicolinate 213771-32-5 C₈H₈BrNO₂ 230.059 Br (C5), CH₃ (C3) Stable under normal conditions; used in cross-coupling reactions
Methyl 5-bromo-3-(trifluoromethyl)picolinate 1214328-84-3 C₈H₅BrF₃NO₂ 284.03 Br (C5), CF₃ (C3) Electron-withdrawing CF₃ group; irritant (requires careful handling)
Methyl 5-bromo-4-methylpicolinate 886365-06-6 C₈H₈BrNO₂ ~230.06 Br (C5), CH₃ (C4) Positional isomer; altered electronic effects vs. C3-substituted analogs
Ethyl 5-bromo-3-methylpicolinate 794592-13-5 C₉H₁₀BrNO₂ ~256.09 Br (C5), CH₃ (C3), ethyl ester Enhanced lipophilicity due to ethyl group; broader solvent compatibility

Structural and Functional Differences

  • Likely less stable than methyl or trifluoromethyl analogs under thermal stress . Trifluoromethyl (CF₃): Strong electron-withdrawing effect, enhancing the pyridine ring’s electrophilicity. This group improves metabolic stability in drug design compared to brominated analogs . Methyl (CH₃): Electron-donating, stabilizing the ring system. Methyl 5-bromo-3-methylpicolinate is widely used in Suzuki-Miyaura couplings due to its predictable reactivity .
  • Positional Isomerism :

    • Methyl 5-bromo-4-methylpicolinate (C4 methyl) exhibits distinct electronic properties compared to the C3-substituted variants, influencing regioselectivity in further functionalization .

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